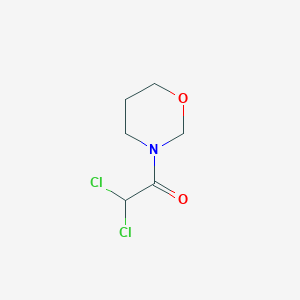
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one is a chemical compound with a unique structure that includes both dichloro and oxazinan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichloroacetyl chloride with 1,3-oxazinan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The oxazinan ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The dichloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The oxazinan ring may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one: Known for its unique combination of dichloro and oxazinan groups.
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one: Similar structure but with an oxazolidin ring instead of oxazinan.
2,2-Dichloro-1-(1,3-thiazinan-3-yl)ethan-1-one: Contains a thiazinan ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
CAS No. |
71526-29-9 |
|---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
2,2-dichloro-1-(1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-2-1-3-11-4-9/h5H,1-4H2 |
InChI Key |
AMFAQIWXZBNCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















